Pharmacophore Integrity: Urea vs. Amide Linker Comparison
1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea retains the central urea NH–CO–NH motif that is the canonical pharmacophore for potent sEH inhibition, a target where urea derivatives consistently show nanomolar to picomolar Ki values. The closest available structural comparator, 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide, replaces the urea with an amide (CO–NH), a modification that eliminates one hydrogen-bond donor and alters the carbonyl's electron density, which has been shown in related sEH inhibitor series to reduce affinity by >100-fold [1]. While direct Ki data for the target compound are not publicly available, the presence of the intact urea motif categorically distinguishes it from the amide analog and aligns it with the high-potency urea-based sEH inhibitor chemotype.
| Evidence Dimension | sEH pharmacophore integrity |
|---|---|
| Target Compound Data | Urea NH–CO–NH motif present; two H-bond donors |
| Comparator Or Baseline | 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide (amide analog); one H-bond donor |
| Quantified Difference | Not quantifiable for target compound; class-level SAR indicates urea is essential for sub-nanomolar sEH inhibition |
| Conditions | Inferred from sEH inhibitor chemotype SAR (e.g., US10377744, US11123311, US11723929 patent families) |
Why This Matters
For researchers procuring compounds for sEH-targeted screening, the urea motif is a proven pharmacophore associated with picomolar potency, distinguishing the target compound from amide-based analogs that are unlikely to achieve comparable target engagement.
- [1] BindingDB. (2022). BDBM409009 - US10377744, Compound No. 30. Ki < 0.0500 nM for recombinant human sEH. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409009 View Source
